- In(III) and Hf(IV) Triflate-Catalyzed Hydration and Catalyst-free Hydrohalogenation of Aryl Acetylenes in Liquid Sulfur DioxideACS Omega, 2018, 3(12), 18065-18077,
Cas no 937-30-4 (4'-Ethylacetophenone)

4'-Ethylacetophenone structure
Nome del prodotto:4'-Ethylacetophenone
4'-Ethylacetophenone Proprietà chimiche e fisiche
Nomi e identificatori
-
- 4'-Ethylacetophenone
- 1-(4-ethylphenyl)ethanone
- 4-Ethylacetophenone
- p-Ethylacetophenone
- 1-(4-Ethylphenyl)-ethanone
- Ethanone, 1-(4-ethylphenyl)-
- p-Acetylethylbenzene
- Acetophenone, 4'-ethyl-
- p-Ethylphenyl methyl ketone
- LSA7B53YDO
- 1-(4-ethylphenyl)ethan-1-one
- NODGRWCMFMEGJH-UHFFFAOYSA-N
- 4 -Ethylacetophenone
- 1-acetyl-4-ethylbenzene
- Q63398062
- NSC6768
- p-Ethylaceto-phenone
- 4-Ethylacetophenone.
- PubChem15495
- ASISCHEM D29258
- 4'-Ethylacetophenone, 9
- 4’-Ethylacetophenone
- 1-(4-Ethylphenyl)ethanone (ACI)
- Acetophenone, 4′-ethyl- (6CI, 7CI, 8CI)
- Acetophenone, p-ethyl- (4CI)
- 4′-Ethylacetophenone
- NSC 6768
- p-Ethyl-hypnone
-
- MDL: MFCD00009262
- Inchi: 1S/C10H12O/c1-3-9-4-6-10(7-5-9)8(2)11/h4-7H,3H2,1-2H3
- Chiave InChI: NODGRWCMFMEGJH-UHFFFAOYSA-N
- Sorrisi: O=C(C)C1C=CC(CC)=CC=1
- BRN: 1906029
Proprietà calcolate
- Massa esatta: 148.08900
- Massa monoisotopica: 148.089
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 1
- Conta atomi pesanti: 11
- Conta legami ruotabili: 2
- Complessità: 132
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 17.1
- XLogP3: 2.5
- Carica superficiale: 0
- Conta Tautomer: 7
Proprietà sperimentali
- Colore/forma: Liquido incolore o giallastro
- Densità: 0.993 g/mL at 25 °C(lit.)
- Punto di fusione: −20.6 °C (lit.)
- Punto di ebollizione: 125 °C/20 mmHg(lit.)
- Punto di infiammabilità: Fahrenheit: 195,8 ° f< br / >Celsius: 91 ° C< br / >
- Indice di rifrazione: n20/D 1.5293(lit.)
- Coefficiente di ripartizione dell'acqua: Not miscible or difficult to mix in water. Soluble in alcohol.
- PSA: 17.07000
- LogP: 2.45160
- Solubilità: Non determinato
4'-Ethylacetophenone Informazioni sulla sicurezza
- Prompt:avviso
- Parola segnale:Warning
- Dichiarazione di pericolo: H227
- Dichiarazione di avvertimento: P210-P280-P370+P378-P403+P235-P501
- WGK Germania:3
- Istruzioni di sicurezza: S24/25
- TSCA:Yes
- Condizioni di conservazione:Tenere lontano da alte temperature, scintille, fiamme e fonti di fuoco. Conservare in contenitori ben chiusi. Conservare in un luogo fresco, asciutto e ben ventilato lontano da sostanze incompatibili.
4'-Ethylacetophenone Dati doganali
- CODICE SA:2914399090
- Dati doganali:
Codice doganale cinese:
2914399090Panoramica:
2914399090. altri chetoni aromatici senza altri gruppi contenenti ossigeno. IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:5,5%. Tariffa generale:30,0%
Elementi di dichiarazione:
Nome del prodotto, contenuto del componente, uso per, imballaggio dichiarato acetone
Riassunto:
2914399090. altri chetoni aromatici senza altra funzione di ossigeno. IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:5,5%. Tariffa generale:30,0%
4'-Ethylacetophenone Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-20966-0.05g |
1-(4-ethylphenyl)ethan-1-one |
937-30-4 | 94% | 0.05g |
$19.0 | 2023-09-16 | |
Enamine | EN300-20966-10.0g |
1-(4-ethylphenyl)ethan-1-one |
937-30-4 | 94% | 10.0g |
$32.0 | 2023-07-07 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | EB266-100g |
4'-Ethylacetophenone |
937-30-4 | 97% | 100g |
¥363.0 | 2022-05-30 | |
Enamine | EN300-20966-1.0g |
1-(4-ethylphenyl)ethan-1-one |
937-30-4 | 94% | 1.0g |
$26.0 | 2023-07-07 | |
Life Chemicals | F0001-2255-2.5g |
4'-Ethylacetophenone |
937-30-4 | 95%+ | 2.5g |
$40.0 | 2023-09-07 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | EB266-25g |
4'-Ethylacetophenone |
937-30-4 | 97% | 25g |
¥128.0 | 2022-05-30 | |
TRC | E898800-5g |
4'-Ethylacetophenone |
937-30-4 | 5g |
$ 75.00 | 2023-09-07 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | E52500-100g |
1-(4-Ethylphenyl)ethanone |
937-30-4 | 96% | 100g |
¥298.0 | 2023-09-08 | |
Apollo Scientific | OR911728-500g |
4'-Ethylacetophenone |
937-30-4 | 98+% | 500g |
£194.00 | 2025-02-20 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | E52500-500g |
1-(4-Ethylphenyl)ethanone |
937-30-4 | 96% | 500g |
¥1378.0 | 2023-09-08 |
4'-Ethylacetophenone Metodo di produzione
Synthetic Routes 1
Condizioni di reazione
1.1 Reagents: Water Catalysts: Indium triflate Solvents: Sulfur dioxide ; -78 °C; 16 - 18 h, 8 bar, 60 °C
Riferimento
Synthetic Routes 2
Condizioni di reazione
1.1 Reagents: Oxygen Catalysts: 9,10-Dicyanoanthracene Solvents: Acetonitrile ; 60 min, rt
Riferimento
- 9,10-Dicyanoanthracene photosensitized oxidation of aryl alkanols: evidence for an electron transfer mechanismTetrahedron Letters, 2003, 44(33), 6247-6251,
Synthetic Routes 3
Condizioni di reazione
1.1 Reagents: Water Catalysts: Silver hexafluoroantimonate , 1514905-15-7 Solvents: Methanol ; 24 h, 120 °C
Riferimento
- Au-NHC@Porous Organic Polymers: Synthetic Control and Its Catalytic Application in Alkyne Hydration ReactionsACS Catalysis, 2014, 4(1), 321-327,
Synthetic Routes 4
Condizioni di reazione
1.1 Catalysts: Chloro[(isocyano-κC)cyclohexane]gold , Potassium tetrakis(pentafluorophenyl)borate Solvents: Methanol , Water ; 24 h, rt
Riferimento
- Hydration of alkynes at room temperature catalyzed by gold(I) isocyanide compoundsGreen Chemistry, 2015, 17(1), 532-537,
Synthetic Routes 5
Condizioni di reazione
1.1 Reagents: Oxygen Catalysts: Ethylene glycol diethyl ether ; rt; 12 h, 90 °C
Riferimento
- 1,2-Diethoxyethane catalyzed oxidative cleavage of gem-disubstituted aromatic alkenes to ketones under minimal solvent conditionsChinese Chemical Letters, 2020, 31(7), 1868-1872,
Synthetic Routes 6
Condizioni di reazione
1.1 Catalysts: Di-μ-chlorobis(η3-2-propenyl)dipalladium , rel-1,1′,1′′,1′′′-[(1R,2R,3S,4S)-1,2,3,4-Cyclopentanetetrayltetrakis(methylene)]… Solvents: Tetrahydrofuran ; 10 min, rt
1.2 Reagents: Potassium carbonate Solvents: Xylene ; 20 h, 130 °C
1.2 Reagents: Potassium carbonate Solvents: Xylene ; 20 h, 130 °C
Riferimento
- Tetraphosphine/palladium-catalyzed Suzuki cross-coupling reactions of aryl halides with alkylboronic acidsTetrahedron, 2004, 60(17), 3813-3818,
Synthetic Routes 7
Condizioni di reazione
1.1 Reagents: Silver triflate Catalysts: 2378834-33-2 Solvents: Acetic acid , Water ; 10 h, 100 °C
Riferimento
- The synthesis of methyl triazole-4-carboxylate gold(I) complex and application on allene synthesis and alkyne hydrationInorganic Chemistry Communications, 2019, 109,,
Synthetic Routes 8
Condizioni di reazione
1.1 Catalysts: Sodium tert-butoxide , Iridium, [9-[[bis(1,1-dimethylethyl)phosphino-κP]oxy]benzo[h]quinolin-10-yl-κC,κ… Solvents: Ethanol ; 30 min, 60 °C
1.2 Reagents: Oxygen
1.2 Reagents: Oxygen
Riferimento
- Transfer Hydrogenation of Alkenes Using Ethanol Catalyzed by a NCP Pincer Iridium Complex: Scope and MechanismJournal of the American Chemical Society, 2018, 140(12), 4417-4429,
Synthetic Routes 9
Condizioni di reazione
1.1 Reagents: Water Catalysts: Sulfuric acid Solvents: Acetonitrile ; 20 min, rt
Riferimento
- Accelerated Metal-Free Hydration of Alkynes within Milliseconds in MicrodropletsACS Sustainable Chemistry & Engineering, 2021, 9(12), 4383-4390,
Synthetic Routes 10
Condizioni di reazione
1.1 Catalysts: [1,3-Bis[2,6-bis(1-methylethyl)phenyl]-1,3-dihydro-2H-imidazol-2-ylidene]chlorog… Solvents: Methanol , Water ; 6 h, 110 °C; 110 °C → rt
Riferimento
- Regioselective Hydration of Terminal Alkynes Catalyzed by a Neutral Gold(I) Complex [(IPr)AuCl] and One-Pot Synthesis of Optically Active Secondary Alcohols from Terminal Alkynes by the Combination of [(IPr)AuCl] and Cp*RhCl[(R,R)-TsDPEN]Journal of Organic Chemistry, 2015, 80(7), 3538-3546,
Synthetic Routes 11
Condizioni di reazione
1.1 Reagents: 1,4-Dioxane Catalysts: Di-μ-chlorobis[(1,2,5,6-η)-1,5-cyclooctadiene]diiridium , 1,2-Bis(dicyclohexylphosphino)ethane ; 5 min, rt
1.2 10 h, 130 °C
1.2 10 h, 130 °C
Riferimento
- Iridium-Catalyzed Alkene-Selective Transfer Hydrogenation with 1,4-Dioxane as Hydrogen DonorOrganic Letters, 2019, 21(15), 5867-5872,
Synthetic Routes 12
Condizioni di reazione
1.1 Reagents: Potassium bromide , Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) Solvents: Acetonitrile , Water ; 4 h, 45 °C
Riferimento
- Oxidation of benzylic methylenes to ketones with Oxone-KBr in aqueous acetonitrile under transition metal free conditionsTetrahedron Letters, 2012, 53(33), 4418-4421,
Synthetic Routes 13
Condizioni di reazione
1.1 Catalysts: p-Toluenesulfonic acid , Indium triflate Solvents: 1,2-Dichloroethane , Water ; 3.5 h, reflux
Riferimento
- The indium-catalysed hydration of alkynes using substoichiometric amounts of PTSA as additiveTetrahedron, 2013, 69(19), 3775-3781,
Synthetic Routes 14
Condizioni di reazione
1.1 Reagents: Zinc , Sodium iodide Catalysts: Dichloro[1,1′-(1,3-propanediyl)bis[1,1-diphenylphosphine-κP]]nickel Solvents: Tetrahydrofuran ; 24 h, rt
Riferimento
- Nickel-Catalyzed Methylation of Aryl Halides with Deuterated Methyl IodideAngewandte Chemie, 2016, 55(33), 9743-9747,
Synthetic Routes 15
Condizioni di reazione
1.1 Catalysts: [1,3-Bis[2,6-bis(1-methylethyl)phenyl]-1,3-dihydro-2H-imidazol-2-ylidene]chlorog… Solvents: Methanol , Water ; 6 h, 110 °C
Riferimento
- Process for preparation of ketone compounds through alkyne hydrolysis, China, , ,
Synthetic Routes 16
Condizioni di reazione
1.1 Reagents: Chlorotrimethylsilane , Sodium iodide Solvents: Acetonitrile
Riferimento
- Extended scope of in situ iodotrimethylsilane mediated selective reduction of benzylic alcoholsChemical Communications (Cambridge, 2001, (13), 1168-1169,
Synthetic Routes 17
Condizioni di reazione
1.1 Reagents: Acetic acid , p-Toluenesulfonic acid Solvents: Dichloromethane ; 3 h, 50 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water
1.2 Reagents: Sodium bicarbonate Solvents: Water
Riferimento
- A Combination System of p-Toluenesulfonic Acid and Acetic Acid for the Hydration of AlkynesSynlett, 2016, 27(16), 2378-2383,
Synthetic Routes 18
Condizioni di reazione
1.1 Reagents: Hydrogen , 1-Butyl-3-methylimidazolium tetrafluoroborate Catalysts: Palladium ; 20 h, 30 bar, 120 °C
Riferimento
- Hydrogen-Bonding-Mediated Selective Hydrogenation of Aromatic Ketones over Pd/C in Ionic Liquids at Room TemperatureACS Sustainable Chemistry & Engineering, 2021, 9(42), 14216-14223,
Synthetic Routes 19
Condizioni di reazione
1.1 Reagents: Water Catalysts: 2750707-54-9 (salt with hexafluoroantimonate) ; 20 h, 60 °C
Riferimento
- Synthesis and Catalytic Properties of Metal-N-Heterocyclic-Carbene-Decorated Covalent Organic FrameworkOrganic Letters, 2020, 22(18), 7363-7368,
Synthetic Routes 20
Condizioni di reazione
1.1 Reagents: Water Catalysts: Molybdate(3-), cobaltatehexa-μ3-hydroxyhexa-μ-oxododecaoxohexa-, ammonium (1:3) Solvents: Formic acid ; 1 h, 60 °C
Riferimento
- Hydration of Alkynes to Ketones with an Efficient and Practical Polyoxomolybdate-based Cobalt CatalystChemCatChem, 2021, 13(23), 4985-4989,
4'-Ethylacetophenone Raw materials
- 1,1'-(1,4-phenylene)bis-Ethanone
- 1-Ethyl-4-ethynylbenzene
- 1-(4-Ethenylphenyl)ethan-1-one
- Ethylboronic acid
- 4’-Bromoacetophenone
- 4'-Iodoacetophenone
- Ethanone, 1-[4-(1-hydroxyethyl)phenyl]-
- BENZENE, 1-ETHYL-4-(1-METHYLETHENYL)-
- 1-(4-ethylphenyl)ethan-1-ol
4'-Ethylacetophenone Preparation Products
4'-Ethylacetophenone Letteratura correlata
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Toshihide Yamasaki,Yuto Matsuda,Masayuki Munekane,Kohei Sano,Takahiro Mukai Org. Biomol. Chem. 2022 20 7956
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Alexander V. Aksenov,Nicolai A. Aksenov,Nikita K. Kirilov,Anton A. Skomorokhov,Dmitrii A. Aksenov,Igor A. Kurenkov,Elena A. Sorokina,Mezvah A. Nobi,Michael Rubin RSC Adv. 2021 11 35937
-
Ji-Bao Xia,Chen Zhu,Chuo Chen Chem. Commun. 2014 50 11701
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Heyu Li,Yingfang Huang,Xiuhua Lin,Yifan Liu,Yuancai Lv,Minghua Liu,Yuming Zhang React. Chem. Eng. 2022 7 1750
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Lu-Lu Chen,Jing-Wen Zhang,Wan-Wan Yang,Pei Chen,Dan-Yun Chen,Yan-Bo Wang Org. Biomol. Chem. 2019 17 3003
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Fornitori consigliati
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:937-30-4)4-Ethylacetophenone

Purezza:98%
Quantità:Company Customization
Prezzo ($):Inchiesta
Amadis Chemical Company Limited
(CAS:937-30-4)4'-Ethylacetophenone

Purezza:99%/99%/99%/99%
Quantità:500g/500ml/250g/1000g
Prezzo ($):488.0/394.0/159.0/411.0